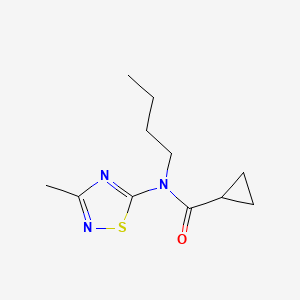

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide

Description

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core substituted with a butyl group and a 3-methyl-1,2,4-thiadiazol-5-yl moiety.

Properties

CAS No. |

62347-29-9 |

|---|---|

Molecular Formula |

C11H17N3OS |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide |

InChI |

InChI=1S/C11H17N3OS/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3 |

InChI Key |

HGMZBBTZYCNURX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=NS1)C)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of N-butyl-3-methyl-1,2,4-thiadiazol-5-amine Intermediate

Direct Nucleophilic Substitution Method

The preparation of N-butyl-3-methyl-1,2,4-thiadiazol-5-amine can be accomplished through nucleophilic substitution of 5-chloro-3-methyl-1,2,4-thiadiazole with butylamine. According to the documented synthesis:

5-Chloro-3-methyl-1,2,4-thiadiazole (27 g, 0.20 mol) is dissolved in 200 ml ethanol and, under cooling in an ice bath, added to an ethanolic solution of butylamine (44 g, 0.60 mol). The reaction mixture is stirred at room temperature overnight and evaporated to small bulk. Upon addition of ether, a white precipitate of butylamine hydrochloride forms which is filtered off. The yellow filtrate is washed with water, dried over magnesium sulphate, filtered and evaporated to dryness to yield a yellow oil. This is distilled under vacuum to give 5-butylamino-3-methyl-1,2,4-thiadiazole as a pale yellow liquid with a yield of 29.9 g (87.2%), b.p. 101-102°C at 0.14 mmHg.

The chemical properties of N-butyl-3-methyl-1,2,4-thiadiazol-5-amine (CAS: 62347-88-0) are summarized in Table 1:

Table 1: Properties of N-butyl-3-methyl-1,2,4-thiadiazol-5-amine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃S |

| Molecular Weight | 171.263 g/mol |

| Exact Mass | 171.083 |

| Appearance | Pale yellow liquid |

| Boiling Point | 101-102°C (0.14 mmHg) |

| Yield | 87.2% |

Preparation of Cyclopropanecarboxylic Acid and Derivatives

Synthesis of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid, a key precursor for the synthesis of the target compound, can be prepared through several methods:

From Cyclopropanecarboxylic Esters

Cyclopropanecarboxylic acid can be produced from its esters, particularly from isobutyl cyclopropanecarboxylate. The process involves hydrolysis of the ester under appropriate conditions to yield the free acid.

From 2,3-Dibromopropionic Acid

A direct one-step process involves using zinc metal in a protective nitrogen atmosphere:

"In a nitrogen protective atmosphere, adding 1-1.5 mol of polished dry zinc cuttings into a first solvent, adding acetyl chloride or adding cuprous chloride at 0-60°C to activate for 0.5-5 hours, dropwisely adding 1 mol of 2,3-dibromopropionic acid or 2,3-dibromopropionic acid derivatives at 10-100°C, keeping the temperature for 2-6 hours while refluxing, and cooling to 0-80°C."

This method shortens what would typically be a multi-step process into a single-step reaction, significantly reducing production costs and complexity.

Preparation of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is typically prepared from cyclopropanecarboxylic acid using thionyl chloride or oxalyl chloride with catalytic DMF. This activated acid chloride is crucial for the subsequent acylation step.

Coupling Reaction for N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide Formation

Direct Acylation Method

The final step in the synthesis involves the acylation of N-butyl-3-methyl-1,2,4-thiadiazol-5-amine with cyclopropanecarbonyl chloride. Based on analogous reactions:

N-butyl-3-methyl-1,2,4-thiadiazol-5-amine is dissolved in dry benzene containing triethylamine, and cyclopropanecarbonyl chloride is added slowly to the solution. The mixture is heated under reflux for approximately 1.5 hours, cooled, and washed sequentially with 2N hydrochloric acid, saturated sodium hydrogen carbonate solution, and water. After drying over magnesium sulfate, filtration, and evaporation, the product is obtained as a yellow oil that crystallizes upon standing. Purification can be achieved through recrystallization from an appropriate solvent such as petroleum ether.

Alternative Coupling Methods

Instead of the acid chloride, coupling reagents such as EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) can be used for the amide formation. This approach has been successfully employed for similar thiadiazole derivatives and offers milder reaction conditions:

"A series of novel pesticides with two components derived from a 1,3,4-thiadiazole and chrysanthemic acid were synthesised via an EDCI/HOBt..."

Microwave-Assisted Synthesis

For more efficient synthesis, microwave irradiation can significantly accelerate the reaction time. This method has been successfully employed for the synthesis of similar heterocyclic compounds, including thiadiazole derivatives:

"Microwave activation was carried out with a CEM Discover TM focused microwave (2,450 MHz, 300 W)..."

This approach can potentially reduce reaction times from hours to minutes while maintaining or improving yields.

Purification and Characterization

Purification Methods

Purification of the final product can be achieved through various methods:

- Recrystallization : Using appropriate solvents such as petroleum ether (60-80°C fraction)

- Column Chromatography : Using silica gel and appropriate solvent systems (e.g., petroleum ether with increasing proportions of ether)

- Distillation : For volatile intermediates, vacuum distillation is effective

Analytical Characterization

The compound can be characterized using standard analytical techniques:

- Melting Point : Determined using an X-4 apparatus

- NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra measured on instruments such as Bruker AV 400 or 500

- Mass Spectrometry : For molecular weight confirmation

- Elemental Analysis : To confirm the empirical formula

- IR Spectroscopy : To identify functional groups

Reaction Optimization and Scale-up Considerations

Optimizing Yield

Several factors can be optimized to improve the yield of the final compound:

- Reaction Temperature : The acylation step typically requires reflux conditions (approximately 80°C for benzene as solvent)

- Reaction Time : Typically 1.5-3 hours for the acylation step

- Molar Ratios : A slight excess of cyclopropanecarbonyl chloride (1.2-1.3 equivalents) relative to the amine

- Base Selection : Triethylamine is commonly used, but other bases such as pyridine or DMAP may provide improved results

Scale-up Considerations

For larger scale synthesis, several modifications may be necessary:

- Solvent Selection : Benzene may be replaced with less hazardous solvents like toluene

- Heat Management : Efficient heat transfer becomes critical in larger reactors

- Addition Rate : The rate of acid chloride addition may need to be carefully controlled to manage exotherms

- Workup Procedure : Extraction volumes and washing steps may need adjustment

Comparative Analysis of Synthetic Routes

Table 2 presents a comparative analysis of different synthetic routes for this compound:

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Advantages | Limitations | Estimated Overall Yield |

|---|---|---|---|

| Direct Acylation with Acid Chloride | High reactivity, established method | Requires handling of moisture-sensitive acid chloride | 60-70% |

| Coupling Reagents (EDCI/HOBt) | Milder conditions, less sensitive to moisture | More expensive reagents, potential for side reactions | 50-65% |

| Microwave-Assisted Synthesis | Significantly reduced reaction time | Requires specialized equipment | 60-75% |

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole ring and carboxamide group participate in nucleophilic and electrophilic substitution reactions:

Thiadiazole Ring Substitution

The 1,2,4-thiadiazole moiety undergoes electrophilic substitution at the sulfur or nitrogen atoms. For example:

-

Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in methanol/Na₂CO₃ to form halogenated derivatives at the 3-methyl position .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis modifies the thiadiazole ring .

Carboxamide Group Reactivity

The carboxamide can undergo hydrolysis or act as a leaving group:

-

Hydrolysis : In acidic or alkaline conditions, the amide bond cleaves to yield cyclopropanecarboxylic acid and 3-methyl-1,2,4-thiadiazol-5-amine .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Table 1: Substitution Reaction Conditions

Oxidation Reactions

The cyclopropane ring and thiadiazole sulfur atom are susceptible to oxidation:

-

Cyclopropane Oxidation : Reacts with ozone (O₃) or KMnO₄ to form malonic acid derivatives via ring-opening.

-

Thiadiazole Oxidation : Treatment with H₂O₂ or mCPBA oxidizes sulfur to sulfoxide or sulfone derivatives .

Reduction Reactions

Catalytic hydrogenation targets the thiadiazole ring:

-

Ring Saturation : Using H₂/Pd-C in ethanol reduces the thiadiazole to a dihydrothiadiazine derivative, altering electronic properties .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

Table 2: Key Industrial Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Residence Time | 2h | |

| Solvent | THF | |

| Catalyst | None (base-mediated) |

Mechanistic Insights

-

Enzyme Inhibition : The thiadiazole moiety inhibits DNA gyrase by coordinating with Mg²⁺ ions in the enzyme’s active site, disrupting DNA replication .

-

Bioisosteric Effects : Compared to its oxadiazole analog, the thiadiazole derivative shows enhanced metabolic stability but reduced electrophilicity .

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antitumor properties . Additionally, it can modulate neurotransmitter receptors, contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- This could improve binding to biological targets (e.g., enzymes in pests or pathogens) .

- Synthesis : The target compound’s synthesis likely parallels methods described for related cyclopropanecarboxamides, such as HATU/DIPEA-mediated amide coupling, followed by HPLC purification . In contrast, triazole derivatives often employ condensation or nucleophilic substitution .

Key Insights :

- The triazole-based compound in (reference [2]) exhibits fungicidal activity, suggesting that the target’s thiadiazole group—with similar electronegativity—could share this trait.

- Schiff bases with triazoles (e.g., IIe) demonstrate cytokinin-like activity, but the target’s lack of a Schiff base linker likely shifts its bioactivity toward pesticidal rather than hormonal effects .

Physicochemical Properties

A comparison of calculated properties (e.g., logP, molecular weight) highlights functional group contributions:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | ~265.36 | ~2.8 | Low (lipophilic) |

| N-(Thiazol-2-yl)cyclopropanecarboxamide | ~195.22 | ~1.5 | Moderate |

| Triazole Schiff base (IIe) | ~320.40 | ~3.2 | Low |

Notable Trends:

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide is a compound belonging to the thiadiazole class, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that have garnered attention due to their broad pharmacological profiles. They exhibit various biological activities such as antimicrobial, antitumor, and anticonvulsant properties. The specific compound in focus, this compound, has been studied for its potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety plays a crucial role in inhibiting enzymes involved in critical biological processes. For instance:

- Antitumor Activity : The compound has shown potential in inhibiting DNA replication enzymes, which may contribute to its antitumor effects.

- Antimicrobial Properties : Its structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), SMMC-7721 (hepatoma), and HeLa (cervical cancer).

- IC50 Values : Some derivatives have reported IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Laboratory studies have indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC values against common bacterial strains were found to be lower than those of standard antibiotics .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with other thiadiazole derivatives is essential:

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

- Case Study 1 : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that showed promising results as EthR inhibitors against Mycobacterium tuberculosis.

- Case Study 2 : Parikh et al. (2020) developed substituted 1,2,4-thiadiazole compounds that exhibited strong anti-tubercular activity against Mtb strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.